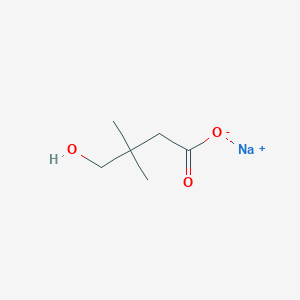

Sodium 4-hydroxy-3,3-dimethylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 4-hydroxy-3,3-dimethylbutanoate is a compound that belongs to the class of organic compounds known as hydroxy fatty acids . It is also known as 2,4-Dihydroxy-3,3-dimethylbutanoic acid sodium salt .

Molecular Structure Analysis

The molecular formula of this compound is C6H11NaO3 . The InChI code is1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.14 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Multiplicity Control in Chemical Synthesis

Research has focused on controlling the multiplicity in reactions involving active hydrogen bearing carbons, demonstrating the nuanced chemistry of molecular propellers through diazeniumdiolation processes. These reactions have been crucial for understanding the addition of nitric oxide to compounds like 3,3-dimethylbutan-2-one, leading to products with potential applications in materials science and molecular engineering (Arulsamy & Bohle, 2001).

Intermediates in Sweetener Synthesis

The synthesis of 3,3-dimethylbutanol and 3,3-dimethylbutanal as intermediates for the production of Neotame, a high-intensity sweetener, highlights the industrial application of sodium 4-hydroxy-3,3-dimethylbutanoate derivatives. The efficiency of the synthesis process and the impact of various reaction variables have been studied to optimize production (Tanielyan & Augustine, 2012).

Crystal Structure Analysis

The crystal structure analysis of cyclopentenone derivatives, including those related to this compound, provides insights into their potential applications in material science and drug design. These analyses help in understanding the molecular geometry and bonding characteristics essential for designing materials with specific properties (Marjani et al., 2009).

Synthesis of Novel Compounds

The development of novel synthetic pathways for producing 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water showcases the versatility of this compound derivatives in synthesizing complex organic molecules. These pathways offer environmentally benign and convenient methods for obtaining compounds with potential applications in pharmaceuticals and agrochemicals (D’hooghe, Van Driessche, & Kimpe, 2009).

Thermoelectricity and Acidity Tuning

In material science, this compound derivatives have been investigated for tuning the thermoelectric properties and acidity of PEDOT:PSS films. This research opens up new avenues for optimizing the efficiency of thermoelectric materials, with broader implications for energy harvesting technologies (Tsai et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

sodium;4-hydroxy-3,3-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGMFSZGFPECGG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)[O-])CO.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)

![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)

![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)

![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)

![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)

![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)